bacteriophage T4 gene 11 protein

Structural biology X-ray crystallography Phage baseplate architecture

Bacteriophage T4 gene 11 protein (gp11), also designated baseplate wedge protein gp11, is a structural component of the T4 baseplate that serves as the connector between the short tail fibers (gp12) and the baseplate wedge. The protein is a homotrimer with each monomer comprising 219 amino acid residues folded into three distinct domains.

Molecular Formula C3HN3O5
Molecular Weight 0
CAS No. 147258-50-2
Cat. No. B1176601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage T4 gene 11 protein
CAS147258-50-2
Synonymsbacteriophage T4 gene 11 protein
Molecular FormulaC3HN3O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriophage T4 Gene 11 Protein (gp11) CAS 147258-50-2 Procurement Guide: Baseplate Wedge Protein for Phage Assembly Research


Bacteriophage T4 gene 11 protein (gp11), also designated baseplate wedge protein gp11, is a structural component of the T4 baseplate that serves as the connector between the short tail fibers (gp12) and the baseplate wedge [1]. The protein is a homotrimer with each monomer comprising 219 amino acid residues folded into three distinct domains [1][2]. gp11 is one of seven gene products (gp10, gp11, gp7, gp8, gp6, gp53, gp25) that assemble sequentially to form each of the six wedges of the hexagonal baseplate, and it is unique among these in that it can bind to the gp10 initiation complex at any stage of wedge assembly [3]. The compound is listed under CAS 147258-50-2 and is available as a recombinant protein expressed in E. coli for use in in vitro complementation assays, structural studies, and antibody development [4].

Why Bacteriophage T4 Gene 11 Protein Cannot Be Replaced by Other Baseplate Wedge Components or Fiber Attachment Proteins


The seven baseplate wedge proteins of bacteriophage T4 assemble in a strict sequential order (gp11→gp10→gp7→gp8→gp6→gp53→gp25), yet gp11 is the only component that can bind to gp10 at any stage of assembly [1]. In contrast, the structurally analogous trimeric fiber attachment protein gp9 connects long tail fibers and does not participate in wedge assembly, while gp10—the direct binding partner of gp11—lacks the short tail fiber connection function [2][3]. The tight, essentially non-dissociable gp10-gp11 interaction (binding constant too high to be measured by sedimentation equilibrium) and the defined 3:3 stoichiometry distinguish gp11 from other wedge proteins whose pairwise interactions have not been shown to exhibit comparable affinity [1][4]. Furthermore, gp11 is the immunodominant baseplate antigen, accounting for 85% of neutralizing antibody responses, a property not shared by other wedge components [5].

Quantitative Differentiation Evidence for Bacteriophage T4 Gene 11 Protein (gp11) Against Closest Baseplate Analogs


Crystal Structure Resolution and Domain Architecture of gp11 Versus gp9

The crystal structure of gp11 was determined at 2.0 Å resolution, revealing a trimeric architecture in which each monomer (218 residues) folds into three domains: an N-terminal parallel coiled-coil, middle 'finger' domains, and a C-terminal β-annulus domain responsible for trimerization. This structure was directly compared to the trimeric structure of gp9, the long tail fiber connector, which exhibits a different domain organization despite both being trimeric baseplate fiber attachment proteins [1]. The resolution and domain-level detail of gp11 enable more precise docking into cryo-EM reconstructions than is possible with gp9 structural data alone [2].

Structural biology X-ray crystallography Phage baseplate architecture

Defined 3:3 Stoichiometry and Molecular Weight of the gp10-gp11 Initiation Complex

The stoichiometry of the gp10-gp11 complex, which constitutes the six tail pins at the corners of the baseplate hexagon, was experimentally determined by sedimentation equilibrium, Edman degradation, and SDS-PAGE. The molar ratio of gp10 to gp11 was found to be approximately 1:1, and the molecular weight of the purified complex was measured as 284,000 ± 7,000 Da, consistent with a 3:3 stoichiometry (expected 269,840 Da) [1]. In contrast, pairwise interactions among other wedge proteins (gp6-gp53-gp25) are described as weak and significant only when pre-bound to precursor complexes, and their binding constants could not be quantified by the same method [2]. No other wedge protein pair exhibits a comparable defined stoichiometric complex with measurable molecular weight under the same analytical conditions.

Phage assembly Protein-protein interaction Analytical ultracentrifugation

In Vitro Complementation Activity and N-Terminal Deletion Mapping of gp11

Recombinant gp11 expressed in E. coli transforms 11⁻-defective phage particles into infective virions in an in vitro complementation assay, confirming that the purified recombinant protein retains full biological activity [1]. Deletion of the first 17 N-terminal residues yields a functionally active protein that still complements 11⁻ particles, whereas complete removal of the N-terminal domain (64 residues) abolishes baseplate incorporation despite preserving trimerization [2]. In contrast, the central domain of gp10 is required for gp11 interaction, indicating that the gp11 N-terminal 17-residue region is specifically dispensable for complementation but essential for stable gp10-gp11 complex formation [2]. No comparable functional complementation data with deletion mapping have been published for gp9, gp12, or other wedge proteins in the same assay system.

Phage assembly Functional complementation Deletion mutagenesis

Antigenic Dominance of gp11 Over gp12 in Neutralizing Antibody Response

Serum-blocking experiments using defective phage particles lacking the gene 11 protein demonstrated that gp11 is the target of 85% of the neutralizing antibody in serum raised against T4 precursor baseplates, while the remaining 15% of neutralizing activity was directed against the gene 12 protein (gp12, short tail fibers) [1]. This quantitative immunodominance was confirmed using cells infected with temperature-sensitive mutants in gene 11, which showed significantly decreased levels of target antigen [1]. No other baseplate protein has been shown to account for a comparable fraction of the neutralizing antibody response.

Immunology Phage neutralization Antigenic mapping

Conformational Change Evidenced by Sedimentation Coefficient Shift Upon gp11 Binding

In analytical ultracentrifugation studies of sequential wedge assembly, the addition of gp11 to the gp53-completed wedge complex caused a decrease in the sedimentation coefficient from 43.7 S to 40.6 S, despite an increase in molecular weight upon gp11 binding [1]. This anomalous decrease in S-value indicates a conformational change to a more extended, higher-friction structure with sharper edges, resembling the star-shaped baseplate conformation [1]. In contrast, the binding of gp53 to the precursor complex results in a 43.7 S hexameric structure without a comparable S-value decrease upon subsequent subunit addition [1]. This unique biophysical signature distinguishes gp11 from all other wedge components.

Biophysics Analytical ultracentrifugation Phage conformational change

Tightest Known Binding Affinity Among Baseplate Wedge Initiation Proteins

The binding of gp11 to gp10 is so tight that the binding constant could not be determined by trace sedimentation equilibrium, a method routinely used to quantify macromolecular interactions [1]. In the same study, no indication of dissociation of the gp10-gp11 intermediate complex was found by sedimentation velocity, indicating that the complex is essentially non-dissociable under physiological conditions [1]. While other wedge protein interactions (e.g., gp6-gp53-gp25) were detectable but described as weak, only the gp11-gp10 interaction exhibited binding too strong to measure [1]. This property is consistent with the biological requirement for irreversible short tail fiber attachment during host cell adsorption.

Protein-protein interaction Binding affinity Sedimentation equilibrium

High-Value Application Scenarios for Bacteriophage T4 Gene 11 Protein Based on Differential Evidence


High-Resolution Cryo-EM Model Building and Molecular Replacement for Phage Baseplate Structural Studies

The 2.0 Å crystal structure of gp11 [1] provides an experimentally validated high-resolution template for fitting into cryo-EM density maps of the intact T4 baseplate-tail tube complex, enabling accurate model building of the short tail fiber attachment interface. Unlike gp9, which connects long tail fibers and exhibits a different domain organization, gp11's three-domain architecture and defined trimeric coiled-coil make it the preferred reference for structural studies of the distal baseplate region [1][2].

In Vitro Reconstitution and High-Throughput Screening of Phage Assembly Inhibitors

Recombinant gp11 expressed and purified from E. coli retains full biological activity in in vitro complementation assays, converting 11⁻-defective phage particles into infective virions [3]. The defined 3:3 stoichiometry with gp10 (MW 284,000 ± 7,000 Da) [4] and the exceptionally tight binding that resists dissociation [5] make gp11 the most reliable component for building stable baseplate sub-complexes for high-throughput screening of small-molecule assembly inhibitors.

Development of Neutralizing Antibodies and Phage Display Applications Targeting the Immunodominant Baseplate Antigen

gp11 accounts for 85% of the neutralizing antibody response against T4 baseplates, compared to only 15% directed against gp12 [6]. This quantitative immunodominance establishes gp11 as the antigen of choice for generating monoclonal antibodies, phage display libraries, and immunodetection reagents for bacteriophage T4 research and diagnostic applications.

Biophysical Monitoring of Conformational Transitions During Baseplate Assembly

The unique decrease in sedimentation coefficient from 43.7 S to 40.6 S upon gp11 binding to the wedge complex, despite increased molecular weight, serves as a quantitative marker for the hexagonal-to-star conformational transition of the baseplate [5]. This property enables real-time biophysical monitoring of assembly and can be exploited for quality control of reconstituted baseplate complexes.

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